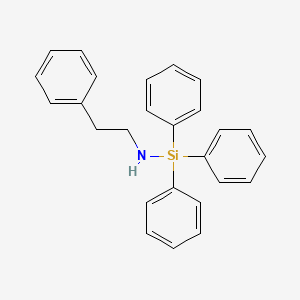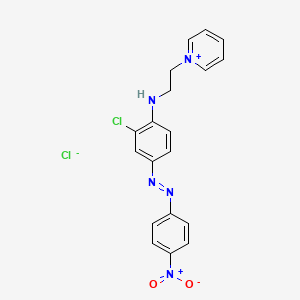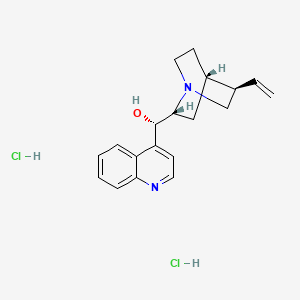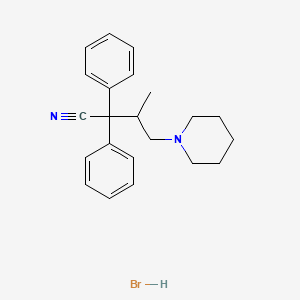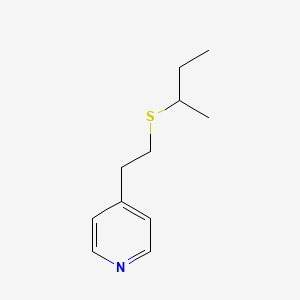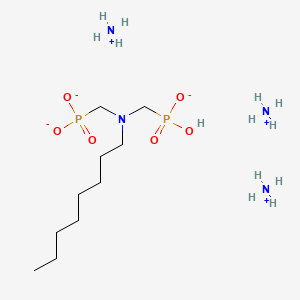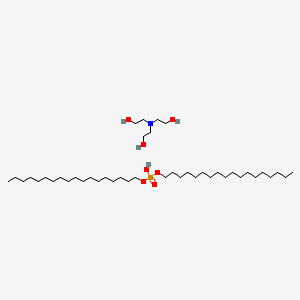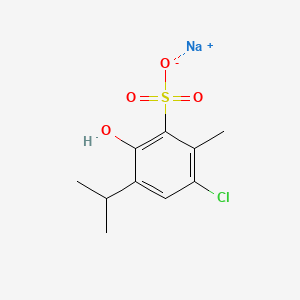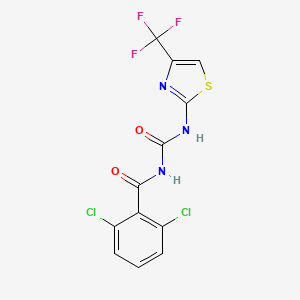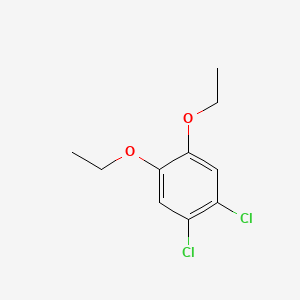
1,2-Dichloro-4,5-diethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4,5-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the chlorination of 4,5-diethoxybenzene using chlorine or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4,5-diethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the chlorine atoms to hydrogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Chlorination: Further chlorinated derivatives of this compound.
Oxidation: 1,2-Dichloro-4,5-diformylbenzene or 1,2-Dichloro-4,5-dicarboxylic acid.
Reduction: 1,2-Diethoxybenzene.
Nucleophilic Substitution: 1,2-Diethoxy-4,5-dihydroxybenzene or 1,2-Diethoxy-4,5-diaminobenzene.
Applications De Recherche Scientifique
1,2-Dichloro-4,5-diethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4,5-diethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ethoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can form reactive intermediates, such as arenium ions, which can further react with nucleophiles or electrophiles to form various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dichloro-2,5-diethoxybenzene: Chlorine atoms and ethoxy groups are positioned differently on the benzene ring.
1,2-Dichloro-4,5-dimethylbenzene: Methyl groups replace the ethoxy groups.
Uniqueness
1,2-Dichloro-4,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties and reactivity. The ethoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its dimethoxy or dimethyl counterparts .
Propriétés
Numéro CAS |
124391-50-0 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
1,2-dichloro-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MVFPDEQYUMSYNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


